3-[(2-Ethylbutyl)amino]benzonitrile
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Overview
Description
3-[(2-Ethylbutyl)amino]benzonitrile is an organic compound with the molecular formula C13H18N2 It is a derivative of benzonitrile, where the amino group is substituted with a 2-ethylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethylbutyl)amino]benzonitrile typically involves the reaction of 3-aminobenzonitrile with 2-ethylbutylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Commonly, the reaction is performed in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Ethylbutyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted benzonitrile derivatives with different functional groups.
Scientific Research Applications
3-[(2-Ethylbutyl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Ethylbutyl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzonitrile: A precursor in the synthesis of 3-[(2-Ethylbutyl)amino]benzonitrile.
2-Ethylbutylamine: Another precursor used in the synthesis.
Other substituted benzonitriles: Compounds with different substituents on the benzonitrile ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-(2-ethylbutylamino)benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-3-11(4-2)10-15-13-7-5-6-12(8-13)9-14/h5-8,11,15H,3-4,10H2,1-2H3 |
InChI Key |
MGTRHXSHXIACPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
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